3-Isopropoxy-5-trifluoromethylphenylboronic acid

货号 B597398

CAS 编号:

1256345-44-4

分子量: 248.008

InChI 键: BPKZAAHUIMXNLY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

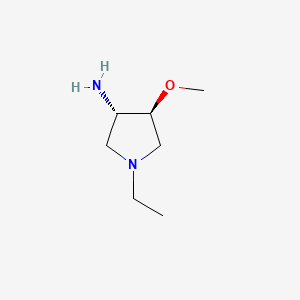

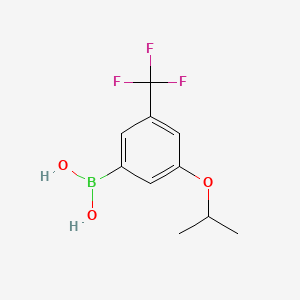

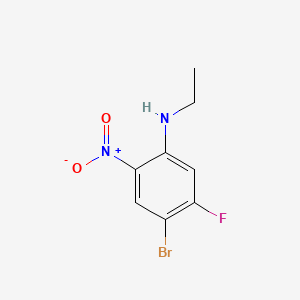

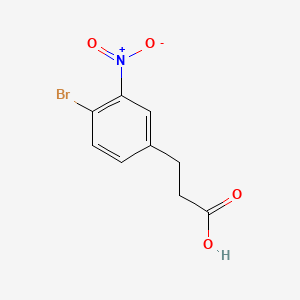

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a chemical compound with the CAS Number: 1256345-44-4 . It has a molecular weight of 248.01 and its IUPAC name is 3-isopropoxy-5-(trifluoromethyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid .科学研究应用

Drug Discovery and Design

- Field : Biochemistry and Pharmacology

- Application : Trifluoromethylphenylboronic acids are used in drug discovery and design. They have been synthesized and characterized for their structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

- Methods : The compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole in some solutions . Docking studies with the active site of the enzymes have been carried out .

- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Photoredox Catalysis

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids are used in photoredox catalysis . This pioneering work has proved that photoredox catalysis is highly effective in generating the CF3 radical .

- Methods : The process involves asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis .

- Results : The reaction mechanism through synergistic catalysis has been proposed .

Decarboxylative Olefination of Carboxylic Acid Salts

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .

- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .

- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Decarboxylative Olefination of Carboxylic Acid Salts

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids can be used in the decarboxylative olefination of carboxylic acid salts . This process is significant due to the extensive applications of alkenes in both synthetic and polymer industries .

- Methods : A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .

- Results : This modular approach provides direct access to valuable electron-deficient styrenes in moderate to good yields .

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Trifluoromethylphenylboronic acids are used in Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

安全和危害

属性

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-7(10(12,13)14)3-8(5-9)11(15)16/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKZAAHUIMXNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681514 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxy-5-trifluoromethylphenylboronic acid | |

CAS RN |

1256345-44-4 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine

1207839-26-6

5-Chloroquinoline-6-carbaldehyde

180421-64-1

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

1261901-27-2

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)